
3-Hydroxy-5,5-dimethylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-5,5-dimethylpyrrolidin-2-one is a five-membered lactam with a hydroxyl group and two methyl groups attached to the pyrrolidinone ring. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the hydroxyl group and the dimethyl substitution makes this compound unique and potentially useful in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5,5-dimethylpyrrolidin-2-one typically involves the cyclization of 3-cyanoketones under base-assisted conditions. This method allows for the efficient assembly of the pyrrolidinone ring with the desired substituents . Another approach involves the reductive cyclization of nitroolefins with 1,3-diketones .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization methods, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3-Hydroxy-5,5-dimethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The hydrogen atoms on the pyrrolidinone ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-oxo-5,5-dimethylpyrrolidin-2-one.
Reduction: Formation of 3-hydroxy-5,5-dimethylpyrrolidin-2-ol.
Substitution: Formation of various substituted pyrrolidinones depending on the reagents used.
科学的研究の応用
3-Hydroxy-5,5-dimethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Hydroxy-5,5-dimethylpyrrolidin-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group and the pyrrolidinone ring can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
類似化合物との比較
5,5-Dimethylpyrrolidin-2-one: Lacks the hydroxyl group, which may reduce its biological activity.
3-Hydroxy-1,5-dihydro-pyrrol-2-one: Similar structure but different substitution pattern, leading to different biological properties.
Uniqueness: 3-Hydroxy-5,5-dimethylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxyl group and the dimethyl groups enhances its potential as a versatile bioactive compound .
特性
分子式 |
C6H11NO2 |
|---|---|
分子量 |
129.16 g/mol |
IUPAC名 |
3-hydroxy-5,5-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-6(2)3-4(8)5(9)7-6/h4,8H,3H2,1-2H3,(H,7,9) |
InChIキー |
XRVSMTBVYYJYKS-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C(=O)N1)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene](/img/structure/B11721982.png)
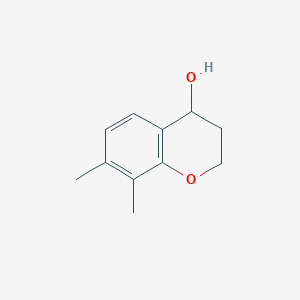

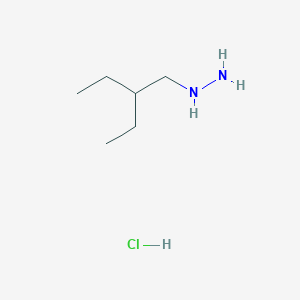
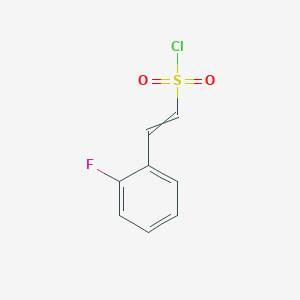
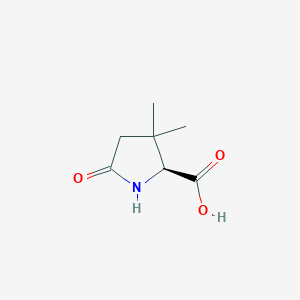
![(S)-N-[(2-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11722014.png)
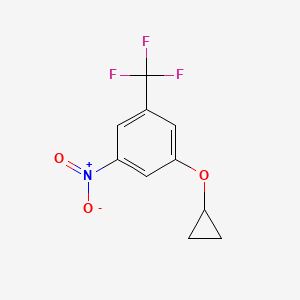
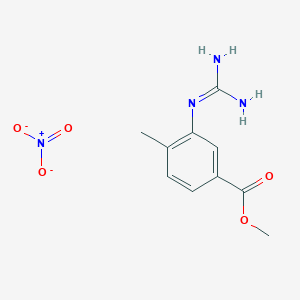

![(2S)-1-[3-(trifluoromethoxy)phenyl]propan-2-ol](/img/structure/B11722042.png)



